molecular formula C22H17F3N2O3 B2563814 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide CAS No. 1005305-67-8

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2563814
CAS No.: 1005305-67-8
M. Wt: 414.384
InChI Key: QXNOGHNGEQWBKM-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a trifluoromethyl-substituted benzamide group

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the furan-2-carbonyl intermediate: This can be achieved through the acylation of furan with an appropriate acyl chloride.

    Synthesis of the tetrahydroquinoline moiety: This step often involves the reduction of quinoline derivatives using hydrogenation or other reducing agents.

    Coupling of the intermediates: The furan-2-carbonyl intermediate is then coupled with the tetrahydroquinoline derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the trifluoromethyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The tetrahydroquinoline moiety can be further reduced to form more saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: More saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring, tetrahydroquinoline moiety, and trifluoromethyl group can each contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate or material.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3/c23-22(24,25)16-6-1-4-15(12-16)20(28)26-17-8-9-18-14(13-17)5-2-10-27(18)21(29)19-7-3-11-30-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNOGHNGEQWBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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